

Application Notes: Western Blot Analysis of Protein Degradation with TCH-165

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Compound of Interest

Compound Name: TCH-165

Cat. No.: B611247

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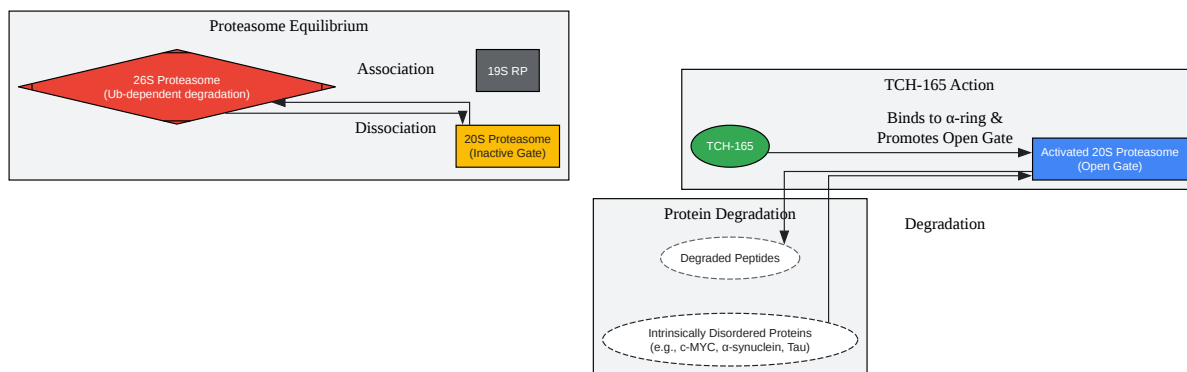
Introduction

TCH-165 is a small molecule modulator that enhances the assembly and proteolytic activity of the 20S proteasome.[1] The proteasome exists in two main forms: the 26S proteasome, which degrades ubiquitin-tagged proteins, and the 20S proteasome, the core catalytic particle that primarily degrades intrinsically disordered proteins (IDPs) in a ubiquitin-independent manner.[2][3][4] **TCH-165** shifts the dynamic equilibrium between these complexes, favoring the formation of the 20S proteasome. It facilitates an "open-gate" conformation of the 20S proteasome's α -rings, increasing substrate accessibility to the internal catalytic chamber. This mechanism enhances the degradation of specific IDPs, many of which are implicated in cancer and neurodegenerative diseases, such as c-MYC, α -synuclein, and tau. Notably, **TCH-165** does not induce the degradation of structured proteins like GAPDH, making GAPDH a reliable loading control for Western blot analyses.

These application notes provide a comprehensive guide for researchers utilizing Western blotting to investigate the effects of **TCH-165** on the degradation of target proteins.

Mechanism of Action of TCH-165

TCH-165 modulates the cellular proteasome landscape. It promotes the disassembly of the 26S proteasome into its 20S core particle and 19S regulatory particle components. **TCH-165** then binds to the α -ring of the 20S proteasome, inducing a conformational change that opens the substrate gate. This allows for enhanced recruitment and degradation of intrinsically disordered proteins (IDPs) into smaller peptides.



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Caption: Mechanism of **TCH-165**-mediated 20S proteasome activation and IDP degradation.

Quantitative Data Summary

The efficacy of **TCH-165** can be characterized by its activity enhancement of the 20S proteasome's catalytic subunits and its cytotoxic effects on cancer cell lines.

Table 1: Enhancement of 20S Proteasome Catalytic Activities by **TCH-165**

Catalytic Site	Substrate	EC50 / AC200	Maximum Fold Enhancement	Reference
Chymotrypsin-like (CT-L)	Suc-LLVY-AMC	4.2 μ M (EC50) / 1.5 μ M (AC200)	~810% (8.1-fold)	
Trypsin-like (Tryp-L)	Boc-LRR-AMC	3.2 μ M (EC50) / 2.7 μ M (AC200)	~500% (5.0-fold)	
Caspase-like (Casp-L)	Z-LLE-AMC	4.7 μ M (EC50) / 1.2 μ M (AC200)	~1290% (12.9-fold)	

EC50: Half-maximal effective concentration. AC200: Concentration at which **TCH-165** doubles (200%) 20S activity.

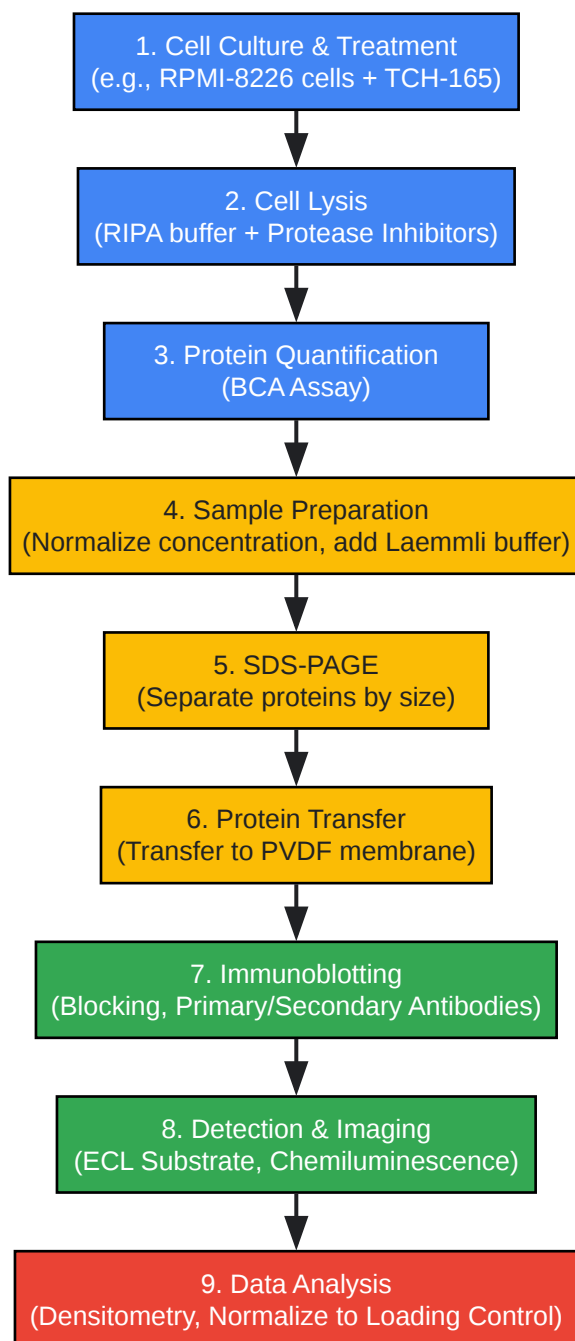
Table 2: Cytotoxicity of **TCH-165** in Cancer Cell Lines

Cell Line	Cancer Type	IC50	Incubation Time	Reference
RPMI-8226	Multiple Myeloma	1.6 μ M / 1.0 μ M	72 hours	
U-87MG	Glioblastoma	2.4 μ M	72 hours	
CCRF-CEM	Acute Lymphoblastic Leukemia	0.9 μ M	72 hours	

IC50: Half-maximal inhibitory concentration.

Experimental Workflow

The following diagram outlines the key steps for assessing **TCH-165**-induced protein degradation using Western blot analysis.



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Caption: Standard workflow for Western blot analysis of **TCH-165**-mediated protein degradation.

Detailed Experimental Protocol

This protocol provides a step-by-step method for analyzing the degradation of a target protein (e.g., c-MYC) in a cancer cell line (e.g., RPMI-8226) following treatment with **TCH-165**.

1. Materials and Reagents

- Cell Line: RPMI-8226 (multiple myeloma) or other suitable cell line expressing the target protein.
- **TCH-165**: Prepare a stock solution in DMSO.
- Vehicle Control: DMSO.
- Cell Culture Media and Reagents: As required for the specific cell line.
- Lysis Buffer: RIPA buffer supplemented with a protease inhibitor cocktail.
- Protein Assay: BCA Protein Assay Kit.
- Sample Buffer: 4x or 5x Laemmli sample buffer.
- SDS-PAGE: Precast or hand-cast Tris-glycine gels (e.g., 4-20% gradient).
- Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Antibody specific to the target protein (e.g., anti-c-MYC).
 - Antibody for a loading control (e.g., anti-GAPDH, as it is not degraded by **TCH-165**).
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
- Wash Buffer: TBST.

2. Cell Culture and Treatment

- Culture RPMI-8226 cells to approximately 80% confluency.

- Treat cells with varying concentrations of **TCH-165** (e.g., 0, 1, 3, 5, 10 μ M) for a predetermined time (e.g., 4, 8, or 24 hours).
- Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest **TCH-165** dose).
- (Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like bortezomib (e.g., 5 μ M) for 1 hour before adding **TCH-165**.

3. Cell Lysis and Protein Quantification

- After treatment, harvest the cells by centrifugation.
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the pellet in ice-cold RIPA buffer with freshly added protease inhibitors.
- Incubate on ice for 15-30 minutes with occasional vortexing.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

4. SDS-PAGE and Protein Transfer

- Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.
- Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
- Load equal amounts of total protein (e.g., 20-30 μ g) per lane of an SDS-PAGE gel.
- Separate proteins by electrophoresis.

- Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunodetection

- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against the target protein (e.g., anti-c-MYC), diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 5-10 minutes each.
- Apply the ECL substrate to the membrane according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.

6. Stripping and Re-probing for Loading Control

- (Recommended) To ensure accurate quantification, the same membrane can be stripped of the first antibody set and re-probed for a loading control.
- Incubate the membrane in a stripping buffer.
- Wash thoroughly and repeat the immunodetection process (Steps 5.1-5.7) using the primary antibody for the loading control (e.g., anti-GAPDH).

7. Data Analysis

- Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).
- For each sample, normalize the band intensity of the target protein to the intensity of its corresponding loading control band.

- Calculate the percentage of protein remaining in each **TCH-165**-treated sample relative to the vehicle-treated control sample (which is set to 100%).
- Plot the percentage of remaining protein against the **TCH-165** concentration to generate a dose-response curve and determine parameters like DC50 (concentration for 50% degradation).

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